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Iron diantimonide (FeSbz) has garnered significant research interest due to its unusual
electronic and thermoelectric properties, most notably a colossal Seebeck coefficient at low
temperatures.[1] Understanding the electronic band structure of FeSbz is crucial for elucidating
the origin of these properties. First-principles calculations based on density functional theory
(DFT) are powerful tools for this purpose; however, the results can be highly dependent on the
chosen computational methodology. This guide provides a comparative overview of various
first-principles calculations of the FeSb2z band structure and contrasts them with available
experimental data.

Theoretical Calculations: A Comparative Overview

First-principles calculations of FeSb2z have employed various approximations for the exchange-
correlation functional, leading to different predictions of its electronic ground state. The choice
of functional is critical, as it significantly influences the calculated band gap.

A summary of the calculated electronic properties of FeSbz from different theoretical studies is
presented in the table below.
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Predicted Band Gap
Method V) Character Reference
e

Narrow-gap
LDA ~0.3 . [2]
Semiconductor

Small hole-pocket at

LDA ) Semimetal [3]
R point
GGA - Semimetal [4]
Indirect
mBJ 0.248 [3]

Semiconductor

TB-mBJ 0.278 Semiconductor [4]

Energetically )
] Nearly ferromagnetic
degenerate magnetic
LDA+U (U=2.6 eV) ] ) small gap [3]
and semiconducting )
] semiconductor
solutions

As the table illustrates, calculations using the Local Density Approximation (LDA) and
Generalized Gradient Approximation (GGA) tend to predict FeShz as a semimetal or a
semiconductor with a very small band gap.[2][3][4] In contrast, methods that incorporate more
advanced exchange-correlation functionals, such as the modified Becke-Johnson (mBJ) and
Tran-Blaha modified Becke-Johnson (TB-mBJ), predict a semiconducting character with a
distinct band gap.[3][4] The inclusion of on-site Coulomb repulsion (LDA+U) suggests that
FeSb2 could be a nearly ferromagnetic small gap semiconductor.[3]

Computational Protocols

The first-principles calculations cited in this guide generally follow a standard workflow. The
calculations are typically performed using all-electron methods like the Full Potential Linearized
Augmented Plane Wave (FP-LAPW) method, as implemented in codes such as WIEN2Kk, or
pseudopotential-based methods as in QUANTUM-ESPRESSO.[4][5]

A generalized workflow for these calculations is depicted below:
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A generalized workflow for first-principles band structure calculations.

The process begins with defining the crystal structure of FeSbz, which has an orthorhombic
Pnnm space group.[6] Key calculation parameters such as the k-point mesh for Brillouin zone
integration and the plane-wave energy cutoff are specified. A self-consistent field (SCF)
calculation is first performed to obtain the ground-state electronic charge density. This is
followed by a non-self-consistent field (NSCF) calculation on a denser k-point mesh to compute
the electronic band structure, density of states (DOS), and other properties like optical spectra.

Comparison with Experimental Data
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Experimental studies on FeSbhz have revealed a complex electronic behavior that challenges
theoretical predictions. The material exhibits a metal-insulator transition with decreasing
temperature.[6] Below approximately 6 K, a saturation in resistivity is observed, which has been
attributed to the presence of metallic surface states.[7]

The following table compares the theoretically calculated band gaps with experimentally
determined values.

Experimental Method Measured Gap (meV) Reference
Optical Spectroscopy 76 - 130 [8][9]
) 4 - 36 (anisotropic, multiple
Electrical Transport [8]19]
gaps)

Angle-Resolved
Photoemission Spectroscopy ~25 (activation gap) [7]
(ARPES)

The experimental results indicate that FeSbz is a narrow-gap semiconductor.[10] However, the
measured gap values vary depending on the experimental technique. Optical measurements
suggest a larger gap compared to transport measurements, which reveal multiple, smaller
activation gaps.[8][9] ARPES measurements have provided evidence for an activation gap of
about 25 meV and have also revealed the presence of metallic surface states, suggesting that
FeSb2 could be a correlated topological Kondo insulator candidate.[7]

Experimental Protocols

A brief description of the key experimental techniques used to probe the electronic structure of
FeSh:2 is provided below:

o Optical Spectroscopy: This technique measures the interaction of light with the material to
determine its optical constants. In the context of FeSbz, infrared spectroscopy has been
used to measure the optical conductivity.[6] By analyzing the frequency dependence of the
optical conductivity, an estimate of the band gap can be obtained. The measurements are
typically performed on single crystals over a range of temperatures.
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o Electrical Transport Measurements: These measurements, including resistivity and Hall
effect, probe the response of the material to an applied electric and/or magnetic field. The
temperature dependence of the resistivity can be used to extract activation energies, which
are related to the band gap.[7] These measurements are also crucial for determining carrier
concentration and mobility.

e Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique that
directly maps the electronic band structure of a material. It involves illuminating a sample
with high-energy photons and measuring the kinetic energy and emission angle of the
ejected photoelectrons. By conserving energy and momentum, the binding energy and
momentum of the electrons within the solid can be determined. For FeSb2, ARPES has been
used to study the (010) cleavage plane, revealing both bulk and surface electronic states.[7]

Conclusion

First-principles calculations of the FeSbz band structure are sensitive to the choice of the
exchange-correlation functional. While simpler approximations like GGA predict a semimetallic
state, more advanced functionals like mBJ correctly capture the semiconducting nature
observed in experiments. However, a quantitative agreement between theoretical and
experimental band gaps remains a challenge. The discrepancy likely arises from strong
electron correlation effects present in FeSbz, which are not fully accounted for in standard DFT
approaches. The presence of metallic surface states further complicates the picture,
highlighting the need for theoretical models that can capture both the bulk and surface
electronic properties of this intriguing material. Future work combining advanced theoretical
methods with detailed experimental studies will be crucial for a complete understanding of the
electronic structure of FeSb2 and the origins of its remarkable thermoelectric properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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